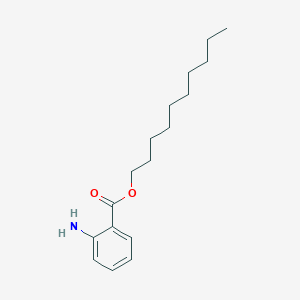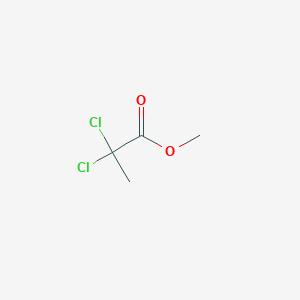
Zinniol
描述
Zinniol is a non-host selective phytotoxin commonly produced by fungi of the Alternaria genus. It is known for its phytotoxic properties, which can cause necrosis in plant tissues. This compound has been identified as a major metabolite in various species of Alternaria, including Alternaria tagetica and Alternaria zinniae . The compound’s structure is characterized by a penta-substituted benzene ring with hydroxymethyl, methoxy, and dimethylallyloxy groups .
科学研究应用
Zinniol has several applications in scientific research:
作用机制
Target of Action
Zinniol is a non-host selective phytotoxin commonly produced by fungi of the Alternaria genus . It has been reported to target susceptible marigold (Tagetes erecta) plants . .
Mode of Action
It has been shown to produce necrosis on leaves of susceptible marigold plants . . tagetica, which contains this compound, also produces similar effects .
Biochemical Pathways
It has been suggested that this compound may affect cell membranes and dna fragmentation . The effects of this compound on these cellular components are less intense than those caused by the lipophilic fraction of A. tagetica .
Result of Action
This compound has been shown to cause necrosis in leaves of susceptible marigold plants . . This suggests that this compound may not play a significant role in the A. tagetica – T. erecta interaction .
生化分析
Biochemical Properties
Zinniol interacts with various biomolecules, including cell membranes and DNA . Its effects on these biomolecules are less intense than those caused by the lipophilic fraction .
Cellular Effects
This compound has been shown to produce necrosis on leaves of susceptible marigold (Tagetes erecta) plants . At the cellular level, pure this compound is not markedly phytotoxic at concentrations known to induce necrosis in leaves of T. erecta .
Molecular Mechanism
It is known to interact with cell membranes and DNA, but its effects are less intense than those caused by the lipophilic fraction .
Metabolic Pathways
This compound is involved in the metabolic pathways of the Alternaria genus
准备方法
Synthetic Routes and Reaction Conditions: Zinniol can be synthesized through the reduction of this compound phthalide. This process involves treating this compound phthalide with lithium aluminum hydride in anhydrous ether under reflux conditions in a nitrogen atmosphere . The reaction typically takes about one hour to complete.
Industrial Production Methods: Industrial production of this compound involves the cultivation of Alternaria fungi in liquid media. The culture filtrate is then subjected to fractionation and chromatographic purification to isolate this compound . This bioassay-guided procedure ensures the extraction of pure phytotoxic metabolites.
化学反应分析
Types of Reactions: Zinniol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Chromic acid in acetone can oxidize this compound to form isomeric phthalides.
Reduction: Lithium aluminum hydride is used for the reduction of this compound phthalide to this compound.
Substitution: The dimethylallyloxy group in this compound can be substituted under specific conditions.
Major Products:
Oxidation: Isomeric phthalides.
Reduction: this compound from this compound phthalide.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Tenuazonic Acid: Another phytotoxin produced by Alternaria species, known for its herbicidal properties.
Maculosin: A phytotoxin with similar necrotic effects on plant tissues.
Tentoxin: A cyclic tetrapeptide with phytotoxic properties, also produced by Alternaria species.
Uniqueness of Zinniol: this compound is unique due to its non-host selective nature, meaning it can affect a wide range of plant species. Its specific chemical structure, featuring a penta-substituted benzene ring, distinguishes it from other phytotoxins . Additionally, this compound’s ability to induce calcium ion entry into plant cells sets it apart from other similar compounds .
属性
IUPAC Name |
[2-(hydroxymethyl)-3-methoxy-4-methyl-5-(3-methylbut-2-enoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-10(2)5-6-19-14-7-12(8-16)13(9-17)15(18-4)11(14)3/h5,7,16-17H,6,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMQPTRUYCCSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1OC)CO)CO)OCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170425 | |
| Record name | Zinniol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17811-28-8 | |
| Record name | Zinniol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17811-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinniol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017811288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinniol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zinniol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZINNIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XM821R13R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















